AL 6598 is classified as a prodrug, specifically an isopropyl ester derivative. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release the active drug. In this case, AL 6598 is metabolized to AL 6556, which exhibits therapeutic effects. Its CAS number is 170291-06-2, and it is recognized within chemical databases for its unique properties and applications in medicinal chemistry .
The synthesis of AL 6598 involves several key steps that highlight the complexity and precision required in pharmaceutical chemistry. The synthesis typically starts with the precursor compound, which undergoes esterification to form the isopropyl ester.
Key Synthesis Steps:
AL 6598 has a defined molecular structure that contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 220.12 g/mol.
Structural Features:
AL 6598 participates in various chemical reactions that can alter its structure and reactivity:
The mechanism of action of AL 6598 primarily revolves around its conversion to AL 6556 after administration. This active form works by:
The effectiveness of AL 6598 has been demonstrated in animal models, showing significant reductions in intraocular pressure with minimal side effects at therapeutic doses .
AL 6598 exhibits several important physical and chemical properties:
AL 6598 has several promising applications within the pharmaceutical field:
AL-6598 (propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate) is a synthetic prostaglandin analog designed to target prostanoid receptors. It acts as a partial agonist at prostaglandin D2 (DP) receptors, with a binding affinity (Ki) of 3.2 µM for human DP receptors. This specificity is critical, as AL-6598 exhibits >30-fold lower affinity for other prostanoid receptors (EP3, FP, IP, TP; Ki = 38–103 µM) and negligible activity at 19 non-prostanoid receptors (Ki > 100 µM) [6]. Quantitative autoradiography in human ocular tissues reveals high-density DP receptor localization in the ciliary processes (CP), longitudinal/circular ciliary muscles (LCM/CCM), and iris—key regions governing aqueous humor dynamics [6] [4].
Table 1: Receptor Binding Profile of AL-6598
Receptor Type | Affinity (Ki, µM) | Agonist Activity |
---|---|---|
DP | 3.2 | Partial agonist |
EP2 | 0.47–0.69 (EC50) | Partial agonist |
EP3 | 38.1 | None |
FP | >100 | None |
This binding profile enables AL-6598 to modulate intraocular pressure (IOP) without significant off-target effects. Its interaction with DP receptors triggers cytoskeletal changes in ciliary muscle cells, enhancing permeability in uveoscleral pathways—a mechanism distinct from FP-selective agonists like travoprost [4] [5].
Activation of DP receptors by AL-6598 stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) production. In embryonic bovine tracheal fibroblasts, AL-6598 elevates cAMP with an EC50 of 2.64 ± 0.84 µM [6]. Concurrently, it acts as a partial agonist at EP2 receptors (EC50 = 0.47–0.69 µM; Emax = 35–46%), which further amplifies cAMP signaling in human non-pigmented epithelial cells [6]. The cAMP surge activates protein kinase A (PKA), leading to phosphorylation of extracellular matrix regulatory proteins:
In primate studies, AL-6598 increased uveoscleral outflow by 160% (from 0.47 ± 0.17 to 1.22 ± 0.17 µL/min) despite paradoxically elevating aqueous flow by 30% (from 1.49 ± 0.10 to 1.93 ± 0.13 µL/min). This demonstrates cAMP-mediated outflow enhancement dominates net IOP reduction [6] [4].
AL-6598 functions as a lipophilic prodrug optimized for corneal penetration. Its isopropyl ester moiety masks the carboxylic acid of the active metabolite AL-6556 (13,14-dihydro-ZK118182). Esterases in the cornea and aqueous humor hydrolyze AL-6598 to AL-6556, which then activates DP/EP2 receptors [6] [4]. Key evidence includes:
Table 2: Metabolic Conversion of AL-6598 to AL-6556
Parameter | AL-6598 (Prodrug) | AL-6556 (Active Metabolite) |
---|---|---|
Molecular Weight | 431.01 g/mol | 389 g/mol |
DP Receptor Ki | 4.43 µM | 2.66 µM |
EC50 (cAMP) | 2.64 µM | 1.07 µM |
This prodrug design mitigates the molecule’s inherent hydrophilicity, achieving therapeutic concentrations in target tissues after topical administration [6] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7